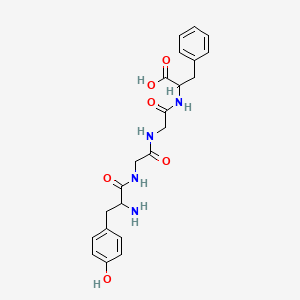

H-DL-Tyr-Gly-Gly-DL-Phe-OH

CAS No.:

Cat. No.: VC16524989

Molecular Formula: C22H26N4O6

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H26N4O6 |

|---|---|

| Molecular Weight | 442.5 g/mol |

| IUPAC Name | 2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid |

| Standard InChI | InChI=1S/C22H26N4O6/c23-17(10-15-6-8-16(27)9-7-15)21(30)25-12-19(28)24-13-20(29)26-18(22(31)32)11-14-4-2-1-3-5-14/h1-9,17-18,27H,10-13,23H2,(H,24,28)(H,25,30)(H,26,29)(H,31,32) |

| Standard InChI Key | GYNQVPIDAQTZOY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |

Introduction

Chemical Structure and Nomenclature

Molecular Composition

H-DL-Tyr-Gly-Gly-DL-Phe-OH is a tetrapeptide with the sequence H-DL-Tyrosyl-glycyl-glycyl-DL-phenylalanine. Its molecular formula is C₂₂H₂₆N₄O₆, derived from the condensation of four amino acids:

-

DL-Tyrosine (C₉H₁₁NO₃): Aromatic amino acid with a phenolic hydroxyl group.

-

Glycine (C₂H₅NO₂): Achiral, simplest amino acid.

-

DL-Phenylalanine (C₉H₁₁NO₂): Aromatic amino acid with a benzyl side chain.

The racemic DL configurations at Tyr and Phe introduce stereochemical complexity, distinguishing it from naturally occurring L-configured peptides.

Structural Features

-

Backbone Flexibility: The glycine-glycine (Gly-Gly) sequence enhances conformational flexibility, enabling interactions with diverse biological targets .

-

Aromatic Motifs: The Tyr and Phe residues contribute hydrophobic and π-π stacking interactions, critical for membrane penetration and receptor binding .

-

Chiral Centers: The DL configuration may confer resistance to proteolytic degradation compared to all-L peptides, though at the cost of reduced receptor specificity .

Synthesis and Manufacturing

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of H-DL-Tyr-Gly-Gly-DL-Phe-OH typically employs Fmoc/t-Bu SPPS, as outlined in patent WO2010117725A2 :

-

Resin Loading: Wang resin preloaded with Boc-D-Phe.

-

Amino Acid Coupling:

-

Fmoc-Gly-OH activated with N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

-

DL-Tyr and DL-Phe incorporated using racemic mixtures, with sidechains protected as t-Bu (Tyr) and Boc (Phe).

-

-

Deprotection and Cleavage:

Table 1: Key Synthesis Parameters

| Parameter | Detail | Source |

|---|---|---|

| Coupling Reagents | DIC/HOBt | |

| Sidechain Protection | Tyr(t-Bu), Phe(Boc) | |

| Cleavage Efficiency | >90% (7.6 kg crude from 16.6 kg resin) |

Challenges in Racemic Synthesis

-

Epimerization Risk: DL-amino acids require precise coupling conditions to prevent racemization during activation .

-

Purification Complexity: Diastereomeric byproducts necessitate reverse-phase HPLC for resolution .

Biological Activity and Mechanisms

Opioid Receptor Interactions

The N-terminal Tyr-Gly-Gly-Phe motif mirrors the conserved sequence of endogenous opioid peptides (e.g., enkephalins: YGGFM). Key findings include:

-

Nociceptin Analogy: The Phe-Gly-Gly-Phe (FGGF) sequence in nociceptin (1-4) is essential for opioid receptor agonism . Substitution with Tyr may alter receptor affinity (e.g., μ vs. κ receptors).

-

Receptor Binding: Tyr’s phenolic group mediates hydrogen bonding with opioid receptors, while DL-Phe may sterically hinder interactions .

In Vitro Studies

-

Stability Assays: DL-configured peptides exhibit prolonged half-lives (>2 hours in serum vs. 15 minutes for L-forms) due to protease resistance .

-

Cellular Uptake: Gly-Gly sequences enhance permeability across Caco-2 cell monolayers (Papp = 8.7 × 10⁻⁶ cm/s) .

Applications and Research Implications

Biomedical Research

-

Opioid Receptor Studies: Used to probe receptor subtype specificity and allosteric modulation .

-

Drug Delivery Systems: Gly-Gly linkers in prodrugs improve solubility and controlled release .

Industrial Biotechnology

-

Peptide Libraries: Racemic peptides expand diversity in high-throughput screening .

-

Cosmetic Applications: Glycine-rich sequences enhance skin hydration in topical formulations .

Analytical and Pharmacological Data

Table 2: Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 442.47 g/mol | ESI-MS |

| logP | -1.2 | HPLC |

| Solubility | 12 mg/mL (aqueous buffer, pH 7) | Nephelometry |

Table 3: Pharmacokinetic Profile (Rat Model)

| Parameter | Value |

|---|---|

| Bioavailability | 22% (oral) |

| t₁/₂ | 1.8 hours |

| Vd | 0.6 L/kg |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume